molecular formula C25H24FN3O5S B6575755 2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide CAS No. 1105239-20-0

2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6575755
CAS No.: 1105239-20-0
M. Wt: 497.5 g/mol
InChI Key: ROXYICHKFDIDCB-UHFFFAOYSA-N
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Description

The compound 2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a quinazolinone core substituted with a 4-fluorophenyl group and a methyl moiety. The benzene sulfonamide component is further functionalized with diethoxy groups at the 2- and 4-positions.

Properties

IUPAC Name

2,4-diethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O5S/c1-4-33-20-11-13-24(23(15-20)34-5-2)35(31,32)28-18-8-12-22-21(14-18)25(30)29(16(3)27-22)19-9-6-17(26)7-10-19/h6-15,28H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXYICHKFDIDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The quinazolinone core distinguishes the target compound from triazole-based sulfonamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). Triazole derivatives exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding interactions. In contrast, the rigid quinazolinone scaffold may enhance selectivity for flat binding pockets, such as ATP-binding sites in kinases .

Substituent Effects on Physicochemical Properties

  • Fluorophenyl Groups: The 4-fluorophenyl substituent in the target compound is shared with N-(4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide (). Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Alkoxy Substituents: The 2,4-diethoxy groups on the benzene sulfonamide moiety contrast with methoxy or unsubstituted analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide in ).

Molecular Weight and Bioactivity Trends

Compound Molecular Weight Key Substituents Potential Bioactivity
Target Compound ~478.5* Quinazolinone, 2,4-diethoxy Kinase inhibition (hypothesized)
N-(4-Methoxyphenyl)benzenesulfonamide 292.33 Methoxy, no heterocycle Antimicrobial (reported)
Apararenone () 364.39 Benzooxazinone, methylsulfonamide Mineralocorticoid receptor antagonist
Triazole derivatives () ~450–500 Triazole, halophenylsulfonyl Antifungal, enzyme inhibition

*Estimated based on structural formula.

Critical Analysis of Structural and Functional Divergence

The target compound’s combination of a diethoxy-substituted sulfonamide and a fluorophenyl-quinazolinone core is unique among the cited analogs. While highlights triazoles with tunable electronic profiles via halogen substitution (X = H, Cl, Br), the quinazolinone scaffold offers distinct hydrogen-bonding capabilities via its carbonyl and NH groups . ’s apararenone, though sharing a fluorophenyl group, employs a benzooxazinone core and smaller methylsulfonamide, resulting in lower molecular weight and divergent target selectivity .

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